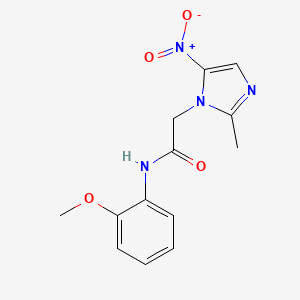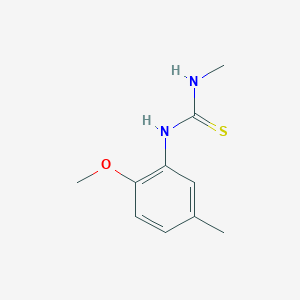![molecular formula C15H21NO2 B5806336 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine, also known as MPP or MPP+ is a chemical compound that has been widely used in scientific research due to its ability to selectively damage dopaminergic neurons.
作用機序
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine is a mitochondrial toxin that enters dopaminergic neurons through the dopamine transporter. Once inside the neuron, this compound is metabolized into this compound+ by the enzyme monoamine oxidase-B (MAO-B). This compound+ then accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to the selective death of dopaminergic neurons.
Biochemical and Physiological Effects:
This compound selectively damages dopaminergic neurons, leading to a decrease in dopamine levels in the brain. This results in the characteristic symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. This compound also causes oxidative stress, which can lead to cell death in other types of neurons and in non-neuronal cells.
実験室実験の利点と制限
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine is a useful tool for studying Parkinson's disease because it selectively damages dopaminergic neurons, which are the neurons that degenerate in the disease. This allows researchers to create animal models of Parkinson's disease that closely mimic the human disease. However, this compound has limitations as a research tool because it is a highly toxic compound that requires careful handling and disposal.
将来の方向性
There are many future directions for 4-methyl-1-[(2-methylphenoxy)acetyl]piperidine research. One area of interest is developing new animal models of Parkinson's disease that more closely mimic the human disease. Another area of interest is developing new treatments for Parkinson's disease that target the underlying mechanisms of the disease. This compound research could also be used to study other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, this compound research could be used to study the role of oxidative stress in aging and age-related diseases.
合成法
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine can be synthesized by the reaction of 2-methylphenol with 4-methylpiperidine in the presence of acetic anhydride. The resulting compound is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
4-methyl-1-[(2-methylphenoxy)acetyl]piperidine has been used extensively in scientific research to study Parkinson's disease. It is a neurotoxin that selectively damages dopaminergic neurons, which are the neurons that degenerate in Parkinson's disease. This compound is used to create animal models of Parkinson's disease, which are used to study the disease's progression and to test potential treatments.
特性
IUPAC Name |
2-(2-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-7-9-16(10-8-12)15(17)11-18-14-6-4-3-5-13(14)2/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJMSHZTOYKAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-ethoxyphenyl)-6-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5806253.png)
![5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5806256.png)
![8,9-dimethyl-7-phenyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5806257.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B5806272.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5806275.png)


![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5806308.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5806313.png)


![4-nitrobenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5806331.png)

